molecular formula C4H9NO2 B597944 3-(Aminomethyl)oxetan-3-ol CAS No. 1305208-47-2

3-(Aminomethyl)oxetan-3-ol

Cat. No.: B597944
CAS No.: 1305208-47-2
M. Wt: 103.121
InChI Key: VJXPRLZGWQAQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)oxetan-3-ol is a chemical compound with the molecular formula C4H9NO2. It features an oxetane ring, which is a four-membered cyclic ether, and an aminomethyl group attached to the third carbon of the oxetane ring.

Preparation Methods

The synthesis of 3-(Aminomethyl)oxetan-3-ol can be achieved through several routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of oxetan-3-ol from epoxy chloropropane has been explored, which can then be further modified to obtain this compound. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(Aminomethyl)oxetan-3-ol undergoes various chemical reactions due to the presence of the oxetane ring and the aminomethyl group. Some of the common reactions include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)oxetan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxetan-3-ol involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. This ring-opening can lead to the formation of reactive intermediates that interact with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

3-(Aminomethyl)oxetan-3-ol can be compared with other oxetane derivatives such as 3-oxetanemethanamine and (Oxetan-3-yl)methanamine. These compounds share the oxetane ring structure but differ in the substituents attached to the ring. The presence of the aminomethyl group in this compound makes it unique, providing distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

3-(aminomethyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-1-4(6)2-7-3-4/h6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXPRLZGWQAQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693531
Record name 3-(Aminomethyl)oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305208-47-2
Record name 3-(Aminomethyl)-3-oxetanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305208-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Aminomethyl)oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.